molecular formula C11H26N4 B099928 1,4,8,12-Tetraazacyclopentadecane CAS No. 15439-16-4

1,4,8,12-Tetraazacyclopentadecane

Cat. No.: B099928
CAS No.: 15439-16-4
M. Wt: 214.35 g/mol
InChI Key: KUFDRRWNPNXBRF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,4,8,12-Tetraazacyclopentadecane, also known as a nitrogen crown-ether analog , primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for this compound.

Mode of Action

For instance, it forms complexes with tri- and tetra-protonated forms of chloride, nitrate, iodate, and sulfate ions . This interaction with ions could potentially lead to changes in the biochemical environment.

Pharmacokinetics

Its impact on the respiratory system suggests that it may be absorbed and distributed via the respiratory tract. The metabolism and excretion of this compound remain unknown and warrant further investigation.

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound may have cytotoxic properties, potentially leading to cellular damage or inflammation in the targeted tissues.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be hygroscopic , suggesting that moisture in the environment could affect its stability and action. Additionally, the compound’s interaction with ions indicates that the ionic composition of the environment could influence its efficacy.

Biological Activity

1,4,8,12-Tetraazacyclopentadecane (TACPD) is a nitrogen-containing macrocyclic compound that belongs to the class of tetraaza macrocycles. Its unique structure allows it to serve various roles in biological and chemical systems, particularly as a ligand in coordination chemistry and as a potential chelating agent in biological applications. This article explores the biological activity of TACPD, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

TACPD is characterized by a 15-membered ring containing four nitrogen atoms. This structure enables it to form stable complexes with various metal ions, which is crucial for its biological activity. The compound’s molecular formula is C11H26N4C_{11}H_{26}N_4, and its IUPAC name is this compound.

TACPD has been shown to interact with metal ions in biological systems, influencing various biochemical pathways. The primary mechanisms include:

  • Chelation : TACPD can form complexes with metal ions such as copper(II), chromium(III), and nickel(II). This chelation can affect the bioavailability of these metals in biological systems and may modulate their biological effects.
  • Respiratory System Interaction : Studies indicate that TACPD may target the respiratory system, potentially influencing respiratory physiology through its interactions with metal ions.
  • Pharmacokinetics : The compound's hygroscopic nature affects its stability and solubility in biological environments, influencing its pharmacokinetic properties.

Biological Applications

  • Drug Delivery Systems : TACPD has been explored for use in drug delivery due to its ability to form stable complexes with therapeutic agents and metal ions. This property can enhance the efficacy and targeting of drugs within the body .
  • Metal Ion Detoxification : Research indicates that TACPD can bind toxic metal ions such as mercury(II) and methylmercury(II), potentially serving as a detoxifying agent in biological systems .
  • Enzyme Mimicry : The compound has been studied for its ability to mimic enzyme activity by facilitating reactions involving dioxygen activation and hydrocarbon oxidation .

Case Studies

Several studies have investigated the biological activity of TACPD:

  • Chelation Studies : A study demonstrated that TACPD forms stable complexes with chromium(III) ions, which were shown to have significant implications for metal ion transport and detoxification in biological systems .
  • Kinetics of Reaction with Mercury Ions : Research on alkyl(TACPD)chromium(III) complexes revealed insights into their kinetics when interacting with mercury ions. This study highlighted the potential of TACPD in environmental bioremediation efforts .
  • Impact on Cellular Systems : In vitro studies have indicated that TACPD can influence cellular processes through its interactions with metal ions, suggesting potential therapeutic applications in treating diseases associated with metal ion dysregulation .

Comparative Analysis

To better understand the unique properties of TACPD compared to similar compounds, a comparison table is provided below:

Compound NameRing SizeNumber of NitrogensNotable Applications
This compound154Drug delivery, metal detoxification
1,4,7,10-Tetraazacyclododecane124Coordination chemistry
1,4,8,11-Tetraazacyclotetradecane144Enzyme mimicry
1,4,7-Triazacyclononane93Coordination chemistry

Properties

IUPAC Name

1,4,8,12-tetrazacyclopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N4/c1-4-12-6-2-8-14-10-11-15-9-3-7-13-5-1/h12-15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFDRRWNPNXBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCCNCCNCCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332909
Record name 1,4,8,12-Tetraazacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15439-16-4
Record name 1,4,8,12-Tetraazacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,8,12-Tetraazacyclopentadecane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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